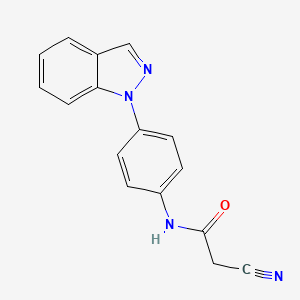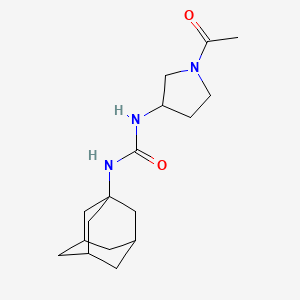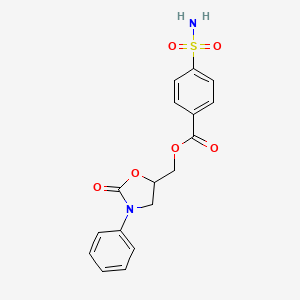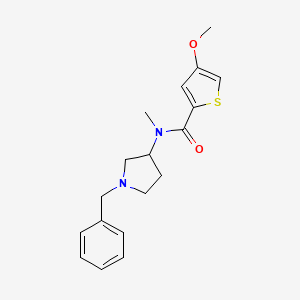
2-cyano-N-(4-indazol-1-ylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(4-indazol-1-ylphenyl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds. The presence of both cyano and carbonyl functional groups in the molecule makes it highly reactive and suitable for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-indazol-1-ylphenyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 4-indazol-1-ylphenylamine with ethyl cyanoacetate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like ethanol at elevated temperatures. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of cyanoacetamides often involves solvent-free methods to reduce costs and environmental impact. For example, the direct treatment of amines with alkyl cyanoacetates without solvent at room temperature or under heat can yield the desired cyanoacetamide derivatives . Another method involves the fusion of aryl amines with ethyl cyanoacetate at high temperatures .
Análisis De Reacciones Químicas
Types of Reactions
2-cyano-N-(4-indazol-1-ylphenyl)acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Substitution Reactions: The cyano and carbonyl groups can undergo nucleophilic substitution reactions.
Cyclization Reactions: The compound can form various heterocyclic structures through cyclization reactions.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide
Solvents: Ethanol, methanol, acetonitrile
Catalysts: Palladium, copper
Major Products
The major products formed from these reactions include various heterocyclic compounds such as pyrazoles, pyridines, and thiazoles .
Aplicaciones Científicas De Investigación
2-cyano-N-(4-indazol-1-ylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antiviral properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-cyano-N-(4-indazol-1-ylphenyl)acetamide involves its interaction with various molecular targets. The cyano and carbonyl groups in the molecule can form hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit the activity of certain enzymes or modulate receptor functions, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-cyano-N-(2-nitrophenyl)acetamide
- 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide
- 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide
Uniqueness
2-cyano-N-(4-indazol-1-ylphenyl)acetamide is unique due to the presence of the indazole moiety, which imparts distinct biological activities and chemical reactivity. The indazole ring is known for its pharmacological properties, making this compound particularly interesting for drug development .
Propiedades
IUPAC Name |
2-cyano-N-(4-indazol-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c17-10-9-16(21)19-13-5-7-14(8-6-13)20-15-4-2-1-3-12(15)11-18-20/h1-8,11H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRUYGMSJRDIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[(4-Aminoquinazolin-2-yl)amino]methyl]-3-ethoxy-2,2-dimethylcyclobutan-1-ol](/img/structure/B7426900.png)
![3-Ethoxy-2,2-dimethyl-1-[[(2-pyridin-3-ylquinazolin-4-yl)amino]methyl]cyclobutan-1-ol](/img/structure/B7426903.png)
![1-cyano-N-[3-[4-(trifluoromethyl)phenyl]prop-2-ynyl]cyclobutane-1-carboxamide](/img/structure/B7426916.png)
![4-[3-(3-Bromophenoxy)-2-hydroxypropyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7426921.png)
![3-(2-Methylpropyl)-4-[3-(pyridin-2-ylmethylsulfanyl)propanoyl]piperazin-2-one](/img/structure/B7426927.png)
![Methyl 4-cyclopentyl-2-[[2-(trifluoromethyl)pyridine-3-carbonyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7426940.png)
![Oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate](/img/structure/B7426945.png)
![2-Ethyl-1-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpentan-1-one](/img/structure/B7426952.png)
![1-N-[2-[ethyl(methyl)amino]-2-oxoethyl]-4-N-(4-fluorophenyl)piperidine-1,4-dicarboxamide](/img/structure/B7426955.png)


![Methyl 5-[[2-(4-acetamidoanilino)-2-oxoacetyl]amino]-2-methylbenzoate](/img/structure/B7426982.png)
